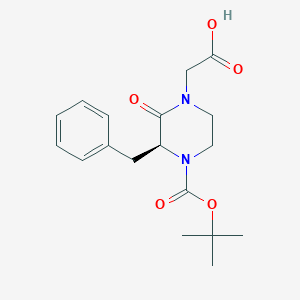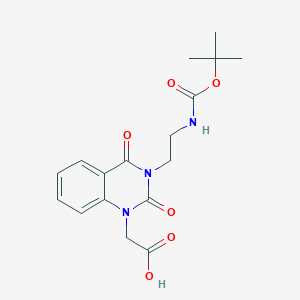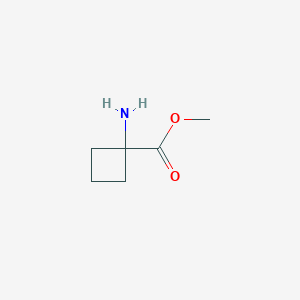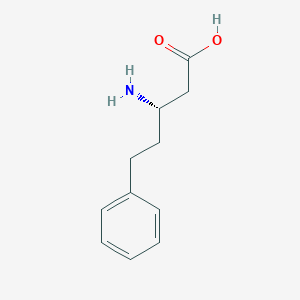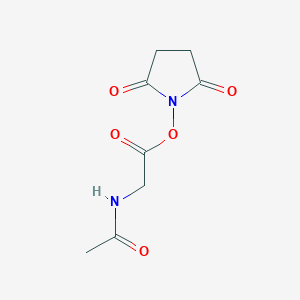
Ac-Gly-Osu
Übersicht
Beschreibung
Ac-Gly-Osu is a chemical compound with the molecular formula C8H10N2O5 . It is used in the field of chemistry, particularly in the synthesis of substances . The structure of this compound contains a total of 25 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several features. It contains a total of 25 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .
Chemical Reactions Analysis
Chemical reactions involving this compound are complex and involve multiple steps. A review on key developments towards chemical O-glycosylations in the current century provides some insights into these reactions . Another study on recent advances in stereoselective chemical O-glycosylation reactions also discusses the reactions involving compounds like this compound .
Wissenschaftliche Forschungsanwendungen
Green Chemistry in Pharmaceutical Manufacturing
- Key Green Chemistry Research Areas: Pharmaceutical manufacturers emphasize integrating green chemistry and green engineering into the industry. This approach aims to improve environmental sustainability in pharmaceutical production, which may indirectly relate to the synthesis and application of compounds like Ac-Gly-Osu (Constable et al., 2007).
Advanced Materials and Nanotechnology
- Reduced Graphene Oxide by Chemical Graphitization: The study explores novel reducing agents for graphene oxide, which might be relevant for understanding the chemical properties and potential applications of this compound in materials science (Moon et al., 2010).
Translational Glycobiology
- Patient-Oriented Glycoscience Research: This research discusses how glycan structures relate to biological and chemical processes. It highlights the potential role of glycobiology in developing therapeutic applications, which could be relevant for this compound (Sackstein, 2016).
Plant Stress Resistance
- Roles of Glycine Betaine and Proline in Improving Plant Stress Resistance: The study explores the role of organic osmolytes in plant stress tolerance. The relevance to this compound may lie in understanding how similar compounds function in biological systems (Ashraf & Foolad, 2007).
Chemical Reaction Dynamics
- Photochemical Sensitization and Magnetic Field Effect: Examines chemical reactions under specific conditions, which could provide insight into the reactivity and potential applications of this compound (Morita & Ohmuro, 2002).
Biomedical Research
- Synthesis of RGD-Peptide Modified Poly(Ester-Urethane) Urea Electrospun Nanofibers: Discusses the development of biomimetic surfaces for vascular tissue engineering, potentially relevant for the biomedical applications of this compound (Zhu et al., 2017).
Data Systems and Technology in Research
- Integration of Data Systems and Technology: Addresses the integration of data across various research projects, essential for comprehensive research in areas like the applications of this compound (Hobbie et al., 2012).
Wirkmechanismus
Mode of Action
It’s known that ac-gly-osu is used in the synthesis of chromogenic/fluorogenic protease substrates . This suggests that it may interact with its targets to produce color or fluorescence, which can be used to measure the activity of proteases.
Biochemical Pathways
Given its use in the synthesis of chromogenic/fluorogenic protease substrates , it’s plausible that it may be involved in pathways related to protease activity.
Result of Action
Given its use in the synthesis of chromogenic/fluorogenic protease substrates , it’s likely that its action results in the production of color or fluorescence, which can be used to measure the activity of proteases.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAAZXLYPUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454679 | |
| Record name | Ac-Gly-Osu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24715-24-0 | |
| Record name | Ac-Gly-Osu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)







